molecular formula C11H11BrN2O4S2 B6430569 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903781-53-2

1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B6430569
CAS No.: 1903781-53-2
M. Wt: 379.3 g/mol
InChI Key: QCJFDLYTRNSPJF-UHFFFAOYSA-N
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Description

1-{1-[(5-Bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring. The azetidine moiety is substituted with a sulfonyl group attached to a 5-bromothiophen-2-yl group. This structural combination integrates three key elements:

  • Pyrrolidine-2,5-dione: A well-known pharmacophore in medicinal chemistry, associated with anticonvulsant, antinociceptive, and enzyme inhibitory activities .
  • 5-Bromothiophen-2-ylsulfonyl group: The bromine atom introduces steric and electronic effects, while the sulfonyl group may enhance solubility and binding affinity to biological targets .

Properties

IUPAC Name

1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4S2/c12-8-1-4-11(19-8)20(17,18)13-5-7(6-13)14-9(15)2-3-10(14)16/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFDLYTRNSPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 5-Bromothiophene

5-Bromothiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 5-bromothiophene-2-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions

  • Temperature : 0–5°C (sulfonation), room temperature (PCl₅ reaction).

  • Solvent : Dichloromethane.

  • Yield : ~70–80% (two-step).

Synthesis of Azetidine-3-amine Derivatives

Protection of Azetidine-3-amine

Azetidine-3-amine is protected as a tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

Azetidine-3-amine+Boc2OTHF, DMAPBoc-protected azetidine-3-amine\text{Azetidine-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, DMAP}} \text{Boc-protected azetidine-3-amine}

Purification : Column chromatography (ethyl acetate/hexane, 1:3).

Sulfonylation of Azetidine-3-amine

Reaction with 5-Bromothiophene-2-sulfonyl Chloride

The Boc-protected azetidine-3-amine reacts with 5-bromothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Boc-azetidine-3-amine+5-Br-Thiophene-SO2ClDCM, TEABoc-azetidine-3-(5-bromothiophene-2-sulfonamide)\text{Boc-azetidine-3-amine} + \text{5-Br-Thiophene-SO}_2\text{Cl} \xrightarrow{\text{DCM, TEA}} \text{Boc-azetidine-3-(5-bromothiophene-2-sulfonamide)}

Workup : Washing with aqueous NaHCO₃, drying over Na₂SO₄, and solvent evaporation.
Yield : ~85–90%.

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield 1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-amine.

Boc-azetidine-3-sulfonamideTFA/DCMAzetidine-3-sulfonamide (TFA salt)\text{Boc-azetidine-3-sulfonamide} \xrightarrow{\text{TFA/DCM}} \text{Azetidine-3-sulfonamide (TFA salt)}

Purification : Neutralization with aqueous NaOH and extraction into DCM.

Conjugation with Pyrrolidine-2,5-dione

Coupling via Nucleophilic Substitution

The primary amine of deprotected azetidine-3-sulfonamide reacts with bromoacetylpyrrolidine-2,5-dione in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base.

Azetidine-3-sulfonamide+BrCH2C(O)N(C(O))CH2CH2MeCN, K₂CO₃Target Compound\text{Azetidine-3-sulfonamide} + \text{BrCH}2\text{C(O)N(C(O))CH}2\text{CH}_2 \xrightarrow{\text{MeCN, K₂CO₃}} \text{Target Compound}

Reaction Conditions

  • Temperature : 60°C, 12 hours.

  • Yield : ~65–75%.

Alternative Route: Reductive Amination

Azetidine-3-sulfonamide reacts with succinimide-2-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to form the target compound.

Azetidine-3-sulfonamide+Succinimide-2-carbaldehydeNaBH₃CN, MeOHTarget Compound\text{Azetidine-3-sulfonamide} + \text{Succinimide-2-carbaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}

Yield : ~60–70%.

Purification and Characterization

Column Chromatography

Final purification employs amino-functionalized silica gel with methanol/dichloromethane gradients (0–10% MeOH).

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 4.20–4.15 (m, 1H, azetidine-CH), 3.85–3.75 (m, 2H, azetidine-CH₂), 3.45–3.35 (m, 2H, azetidine-CH₂), 2.80–2.70 (m, 4H, succinimide-CH₂).

  • HRMS : [M+H]⁺ calcd for C₁₁H₁₂BrN₂O₄S₂: 418.94; found: 418.93.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Challenges
Nucleophilic Substitution65–75%High regioselectivityRequires bromoacetyl precursor
Reductive Amination60–70%Mild conditionsLower yield due to competing reactions

Scalability and Industrial Considerations

  • Cost Efficiency : Sulfonation and Boc protection steps are cost-effective at scale.

  • Safety : Exothermic sulfonation requires precise temperature control.

  • Green Chemistry : Replacement of DCM with ethyl acetate or cyclopentyl methyl ether (CPME) is being explored .

Chemical Reactions Analysis

1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Anticonvulsant and GABA-Transaminase Inhibitors

  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (5d) :

    • Exhibited potent GABA-transaminase inhibition with an IC50 of 100.5 µM, outperforming vigabatrin (reference drug) .
    • Structural difference: Lacks the azetidine ring and bromothiophene sulfonyl group, suggesting that the target compound’s azetidine moiety may enhance blood-brain barrier penetration.
  • 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (4): Demonstrated anticonvulsant activity (ED50 = 45.2 mg/kg) in animal models, superior to valproic acid .

Antimicrobial Agents

  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Showed moderate antimicrobial activity against Escherichia coli and Bacillus subtilis .

Azetidine-Containing Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties Reference
1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione C15H14BrClN2O3 385.64 5-Bromo-2-chlorobenzoyl No activity data; structural analog
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione C16H18N2O3 286.33 3-Phenylpropanoyl Synthetic intermediate
1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione C14H15FN2O4S 342.34 2-Fluorobenzylsulfonyl No activity data

Key Observations :

  • The 5-bromothiophen-2-ylsulfonyl group in the target compound introduces greater steric bulk and electronegativity compared to benzoyl or fluorobenzyl substituents, which may influence receptor binding kinetics .

Sulfonyl/Sulfenyl Group Derivatives

  • 1-(Organothio)pyrrolidine-2,5-diones: Used as sulfurizing agents in HBr-promoted sulfenylation reactions (e.g., synthesis of thiosulfonates) . Contrast: The target compound’s sulfonyl group is less nucleophilic than sulfenyl derivatives, suggesting divergent reactivity in synthetic applications.
  • 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione: Employed in polymer conjugation due to its thiol-reactive properties . Comparison: The bromothiophene sulfonyl group in the target compound may instead favor π-π stacking interactions in biological systems.

Biological Activity

The compound 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in relation to its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrN3O3SC_{12}H_{12}BrN_3O_3S, with a molecular weight of approximately 390.27 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a bromothiophene moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC12H12BrN3O3SC_{12}H_{12}BrN_3O_3S
Molecular Weight390.27 g/mol
CAS Number1396751-05-5
IUPAC NameThis compound

The compound is believed to exert its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs) . These receptors play a crucial role in the regulation of glucose and lipid metabolism, influencing insulin sensitivity and glucose uptake in peripheral tissues. The presence of the bromothiophenes and sulfonyl groups suggests additional mechanisms related to anti-inflammatory and antioxidant activities, which are beneficial in metabolic disorders.

Antidiabetic Potential

Research indicates that compounds similar to this one exhibit significant antidiabetic effects. The thiazolidinedione class, to which this compound is related, is known for improving insulin sensitivity and regulating glucose metabolism. Studies have shown that thiazolidinediones can lead to reductions in fasting blood glucose levels and improvements in glycemic control.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with bromothiophene moieties have been reported to inhibit inflammatory pathways, potentially reducing oxidative stress and inflammation in various biological systems.

Study 1: Antidiabetic Activity

In a study investigating the antidiabetic effects of thiazolidinedione derivatives, compounds similar to this one were shown to significantly lower blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced glucose uptake in muscle tissues and improved insulin sensitivity through PPAR activation.

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of related compounds. Results indicated that these compounds could reduce pro-inflammatory cytokine production in vitro, suggesting that they may be effective in managing conditions associated with chronic inflammation.

Q & A

Q. What are the common synthetic routes for preparing 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the azetidine ring via sulfonylation of azetidine with 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) to stabilize intermediates .
  • Step 2 : Coupling the sulfonylated azetidine with pyrrolidine-2,5-dione using nucleophilic substitution or amide bond formation.
  • Critical conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric excess of sulfonyl chloride to drive the reaction .

Q. What structural features of this compound contribute to its potential pharmacological activity?

  • The 5-bromothiophene sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes) .
  • The azetidine-pyrrolidine-dione scaffold mimics natural substrates, enabling binding to receptors or allosteric sites .
  • Bromine substitution improves lipophilicity, potentially increasing membrane permeability .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

  • Chromatography : HPLC or GC-MS to confirm purity (>95%) and detect byproducts .
  • Spectroscopy :
    • NMR (¹H/¹³C) to verify proton environments and carbon frameworks .
    • FT-IR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Elemental analysis to validate molecular formula .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data observed in vitro vs. in vivo studies?

  • Assay validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and cofactors .
  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution to explain discrepancies .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What strategies can optimize the compound’s selectivity for a specific biological target (e.g., kinase vs. protease inhibition)?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace bromine with chlorine) to reduce off-target interactions .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and steric clashes with non-target proteins .
  • Functional group masking : Introduce prodrug moieties (e.g., ester linkages) to limit activation to specific tissues .

Q. How can advanced structural characterization techniques resolve ambiguities in the compound’s conformation?

  • X-ray crystallography : Determine 3D conformation and key interactions (e.g., hydrogen bonds with the sulfonyl group) .
  • Dynamic NMR : Analyze rotational barriers of the azetidine ring to assess flexibility .
  • DFT calculations : Compare theoretical and experimental spectra (e.g., IR, NMR) to validate electronic properties .

Q. What experimental design principles are critical for assessing the compound’s stability under varying environmental conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV/vis), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring changes via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Methodological Notes

  • Data contradiction resolution : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
  • Yield optimization : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate with dose-response curves (IC₅₀/EC₅₀) .

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